D-Allose-3-13C -

D-Allose-3-13C

Catalog Number: EVT-1499593
CAS Number:
Molecular Formula: C₅¹³CH₁₂O₆
Molecular Weight: 181.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Allose-3-13C is a stable isotope-labeled form of D-allose, a rare sugar that functions as a C-3 epimer of D-glucose. D-allose has garnered attention due to its potential health benefits, including anti-cancer properties and effects on metabolic syndrome. The incorporation of the carbon-13 isotope allows for detailed studies of metabolic pathways and the compound's behavior in biological systems.

Source

D-allose can be derived from D-allulose, which is produced through enzymatic processes involving D-glucose isomerase and other enzymes. The synthesis of D-allose-3-13C typically involves the use of labeled substrates in controlled reactions to ensure the incorporation of the carbon-13 isotope at the specific position.

Classification

D-allose belongs to a class of carbohydrates known as monosaccharides, specifically classified as an aldose due to the presence of an aldehyde group. It is categorized under rare sugars, which are sugars that occur in small quantities in nature but have significant biological activities.

Synthesis Analysis

Methods

The production of D-allose can be achieved through both chemical and biological methods. The biological synthesis is preferred due to its eco-friendliness and specificity. The primary method involves:

  1. Enzymatic Conversion: D-allulose is converted to D-allose using enzymes such as L-rhamnose isomerase or D-tagatose 3-epimerase in a multi-step process.
  2. Izumoring Pathway: This pathway employs a series of enzyme-catalyzed epimerizations, where D-glucose is first converted to D-fructose, then to D-allulose, and finally to D-allose.

In recent studies, engineered strains of Escherichia coli have been utilized for fermentative production, achieving yields of approximately 127.35 mg/L after 84 hours using glucose as a substrate .

Technical Details

The reaction conditions, including pH and temperature, are optimized for maximum yield. For instance, the optimal pH for enzyme activity has been found to be around 8.0, with temperatures ranging from 40°C to 90°C being effective depending on the enzyme used .

Molecular Structure Analysis

Structure

D-allose-3-13C has a molecular formula of C6H12O6, with the carbon-13 isotope incorporated at the third carbon position. Its structure can be represented as follows:

D Allose HOCH2 C O CHOH CHOH CHOH CHO\text{D Allose }\quad \text{HOCH}_2\text{ C O CHOH CHOH CHOH CHO}

Data

The molecular weight of D-allose-3-13C is approximately 182.18 g/mol. The presence of the carbon-13 isotope affects its NMR (Nuclear Magnetic Resonance) spectra, allowing for precise tracking in metabolic studies.

Chemical Reactions Analysis

Reactions

D-allose participates in various biochemical reactions typical of monosaccharides, including:

  1. Epimerization: Conversion between different sugar forms through enzyme-catalyzed reactions.
  2. Glycosylation: Reaction with alcohols or amines to form glycosides.
  3. Fermentation: Utilized by certain microorganisms for energy production.

Technical Details

The enzymatic conversion from D-allulose to D-allose involves specific enzymes that facilitate the rearrangement of hydroxyl groups without significant by-product formation .

Mechanism of Action

Process

The mechanism by which D-allose exerts its biological effects includes:

  1. Metabolic Pathways: Acting as a substrate or regulator in various metabolic pathways.
  2. Cell Signaling: Influencing insulin sensitivity and glucose metabolism.
  3. Antioxidant Activity: Potentially reducing oxidative stress in cells.

Data

Studies have shown that D-allose may enhance glucose uptake in cells and modulate insulin signaling pathways, contributing to its anti-metabolic syndrome effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Approximately 160°C.

Chemical Properties

  • Stability: Stable under standard conditions but sensitive to extreme pH levels.
  • Reactivity: Participates readily in redox reactions and can form derivatives through glycosidic linkages.
Applications

Scientific Uses

D-allose and its isotopically labeled form, D-allose-3-13C, have several applications:

  1. Metabolic Research: Used in tracer studies to understand carbohydrate metabolism.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological properties.
  3. Food Industry: Explored as a low-calorie sweetener with health benefits.
Introduction to D-Allose-3-¹³C

Chemical Identity and Isotopic Labeling Significance

D-Allose (C₆H₁₂O₆) is an aldohexose sugar belonging to the rare sugar family, defined by its scarcity in nature. The 3-¹³C isotopologue features a stable carbon-13 isotope at the C3 position, replacing the natural carbon-12 atom. This modification preserves the compound’s chemical reactivity while introducing a detectable spectroscopic signature. The molecular structure of D-allose features an axial hydroxyl group at C3, distinguishing it from the more common D-glucose (where C3-OH is equatorial). This stereochemical difference governs its unique biological interactions and metabolic processing [6] [9].

Isotopic labeling at C3 is strategically significant for metabolic tracing:

  • Position-Specific Tracking: The C3 carbon participates in key biochemical reactions, including isomerization, epimerization, and transaldolase/transketolase activities in the pentose phosphate pathway. Labeling this position enables direct observation of carbon fate in central carbon metabolism [1].
  • Detection Sensitivity: Nuclear magnetic resonance (NMR) chemical shifts at C3 are distinct from neighboring carbons (~73–75 ppm), allowing non-overlapping signal resolution. Mass spectrometry (MS) detects +1 Da mass shifts in molecular fragments containing C3, facilitating fragment pathway reconstruction [4] [7].
  • Quantitative Precision: Isotopic enrichment is quantified via mass distribution vectors (MDVs) or isotopomer distributions, correcting for natural ¹³C abundance (1.1%) and derivatization agents’ isotopic effects using matrix-based algorithms [1].

Table 1: Analytical Detection Modalities for D-Allose-3-¹³C

TechniqueResolutionKey ParametersApplications
GC-MS1–2 DaTBDMS derivatives; m/z fragments [M-15]⁺Quantitative enrichment in amino acids
LC-MS<0.01 DaRetention time; MS² fragmentationUntargeted metabolomics
¹³C-NMR0.1–0.5 ppmChemical shift (δ 73.5–74.2)Positional confirmation; anomeric equilibria
Isotope Ratio MSδ¹³C ±0.1‰Combustion interfaceAbsolute quantitation of enrichment

Historical Context of Rare Sugar Research

The study of rare sugars transitioned from theoretical curiosity to applied science through two pivotal developments:

  • Enzymatic Revolution: In the 1990s, microbial enzymes like D-tagatose-3-epimerase (DTEase) from Pseudomonas cichorii were discovered to catalyze C3 epimerization of fructose to D-allulose. Subsequent identification of L-rhamnose isomerase (L-RhIse) in Bacillus pallidus enabled the isomerization of D-allulose to D-allose. This enzymatic cascade allowed gram-scale production of D-allose, overcoming the limitations of chemical synthesis (low yields, complex protection/deprotection steps) [2] [9].
  • Izumoring Strategy: Prof. Ken Izumori’s "Izumoring" blueprint (2002) systematized rare sugar production by connecting all aldohexoses, ketohexoses, and hexitols through enzymatic networks. This symmetric ring structure enabled scalable production of >30 rare sugars, including D-allose, using substrate-promiscuous enzymes like polyol dehydrogenases and epimerases. D-Allose-3-¹³C became synthetically accessible via ¹³C-labeled precursors (e.g., D-glucose-¹³C) fed into this enzymatic cascade [3] [9].

Table 2: Key Enzymes in D-Allose-3-¹³C Synthesis

EnzymeSource OrganismReaction CatalyzedIsotope Compatibility
D-Tagatose-3-epimerasePseudomonas cichoriiD-Fructose ↔ D-Allulose (C3 epimer)¹³C-labeled substrates
L-Rhamnose isomeraseBacillus pallidusD-Allulose ↔ D-Allose (isomerization)Retains ¹³C at C3
Glucose isomeraseStreptomyces spp.D-Glucose ↔ D-Fructose¹³C incorporation at C1

Role of ¹³C Isotopes in Metabolic and Structural Studies

Metabolic Flux Analysis (MFA)

¹³C-labeled tracers like D-allose-3-¹³C serve as inputs for in vivo and ex vivo flux mapping:

  • Steady-State MFA: Cells or tissues metabolize D-allose-3-¹³C until isotopic equilibrium is reached. ¹³C labeling patterns in downstream metabolites (e.g., lactate, alanine, TCA intermediates) are measured via GC-MS or LC-MS. Computational tools (e.g., INCA, OpenFLUX) fit these patterns to metabolic network models, quantifying flux distributions. For example, hepatic glucose production from D-allose-3-¹³C reveals contributions from gluconeogenesis vs. glycogenolysis [5] [8] [10].
  • Isotopic Transient MFA: Short-term tracing captures kinetic flux phenotypes before steady state. The ¹³C label at C3 of D-allose appears in C2/C3 of phosphoenolpyruvate within minutes, indicating transketolase activity—bypassing classical glycolysis [1] [8].

Structural Biochemistry

  • Enzyme Mechanism Elucidation: X-ray crystallography of DTEase in complex with D-allose-3-¹³C (using crystals grown in microgravity) confirmed that Glu152 and Glu246 catalyze proton exchange at C3 via a cis-enediol intermediate. The ¹³C label enhanced anomalous scattering, refining electron density maps near the catalytic site [9].
  • Glycosylation Regioselectivity: ¹³C-NMR studies of D-allose-3-¹³C in glycosylation reactions revealed that the C3 axial hydroxyl group favors nucleophilic attack by galactose trichloroacetimidate donors. Computational modeling correlated atomic charges at C3-O3 with α-anomer preference (kα/kβ = 4.7), enabling rational oligosaccharide design [6].

Table 3: 13C-MFA Software Tools for D-Allose-3-¹³C Data Analysis

SoftwareAlgorithmInput DataFlux Resolution
INCAEMU decompositionMS MID, uptake/secretion rates±0.5–5% (central metabolism)
MetranEMU with Markov chainsLC-MS/MS fragments±1–10% (large networks)
13CFLUX2Cumomer balancingGC-MS, NMR isotopomers±0.1–2% (core pathways)
OpenFLUXElementary modesMS or NMR enrichments±2–8% (genome-scale)

Emerging Applications

  • Single-Cell MS: Nanoscale secondary ion MS (NanoSIMS) resolves ¹³C enrichment in subcellular compartments after D-allose-3-¹³C uptake, revealing metabolic heterogeneity in tumors [8].
  • Whole-Tissue Profiling: Ex vivo human liver slices metabolize D-allose-3-¹³C to ¹³C-lactate and ¹³C-alanine, confirming active transamination and Cori cycling. Fluxes correlated with donor glycemic status, validating physiological relevance [10].

Properties

Product Name

D-Allose-3-13C

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Synonyms

D-Allopyranose-3-13C

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